4-Chloro-2-methyl-6-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline
Description
Properties
Molecular Formula |
C10H10ClF3N2 |
|---|---|
Molecular Weight |
250.65 g/mol |
IUPAC Name |
4-chloro-2-methyl-6-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline |
InChI |
InChI=1S/C10H10ClF3N2/c1-5-15-8-3-2-6(10(12,13)14)4-7(8)9(11)16-5/h6H,2-4H2,1H3 |
InChI Key |
KACIRVWMRRDIGY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(CC(CC2)C(F)(F)F)C(=N1)Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Pathway
This method involves cyclizing β-(o-trifluoromethylanilino)-propanoic acid (II ) with chlorination and oxidation agents to directly form the target compound (I ).
Steps:
-
Synthesis of β-(o-Trifluoromethylanilino)-Propanoic Acid :
-
Chlorination-Oxidation :
Advantages:
Multi-Step Synthesis via Ethyl Ethoxymethylene Malonate
Reaction Pathway
This traditional approach uses ethyl ethoxymethylene malonate for cyclization, followed by saponification and chlorination.
Steps:
-
Condensation :
-
React o-trifluoromethylaniline with ethyl ethoxymethylene malonate.
-
Intermediate: Ethyl o-trifluoromethylanilinomethylene-malonate.
-
-
Cyclization :
-
Heat the intermediate under reflux to form 3-carbethoxy-4-hydroxy-8-trifluoromethyl-quinoline.
-
-
Saponification :
-
Hydrolyze the ester to 3-carboxy-4-hydroxy-8-trifluoromethyl-quinoline.
-
-
Chlorination :
Limitations:
Polyphosphoric Acid-Mediated Cyclization
Reaction Pathway
This method employs polyphosphoric acid (PPA) for cyclization, followed by chlorination.
Steps:
Key Data:
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| 1 | PPA | 120°C, 4h | 85 |
| 2 | POCl₃/CuCl₂ | 100°C, 2h | 82 |
One-Pot Synthesis Using Functional Derivatives
Reaction Pathway
Functional derivatives (e.g., acid chlorides or anhydrides) of β-(o-trifluoromethylanilino)-propanoic acid are used to streamline synthesis.
Steps:
Advantages:
Catalytic Methods for Asymmetric Synthesis
Reaction Pathway
Recent advances use chiral catalysts to enantioselectively synthesize tetrahydroquinazoline derivatives.
Steps:
Key Data:
| Catalyst | Ligand | ee (%) | Yield (%) |
|---|---|---|---|
| Pd(OAc)₂ | (R)-BINAP | 65 | 60 |
| RhCl₃ | (S)-Phox | 58 | 55 |
Comparative Analysis of Methods
| Method | Steps | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| 1 | 2 | 63 | 98 | High |
| 2 | 5 | <50 | 90 | Moderate |
| 3 | 2 | 70 | 95 | High |
| 4 | 1 | 75–80 | 97 | High |
| 5 | 2 | 55–60 | 85 | Low |
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-methyl-6-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Addition Reactions: The presence of multiple functional groups allows for addition reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the chloro group.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Recent studies have highlighted the potential of 4-chloro-2-methyl-6-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline as an antimicrobial agent. It has been shown to exhibit significant antibacterial activity against various strains of bacteria, including multidrug-resistant strains. For instance, a lead compound derived from similar quinazoline derivatives demonstrated potent inhibition against bacterial topoisomerases, which are crucial targets for developing new antibiotics .
Anticancer Properties
Quinazoline derivatives are known for their anticancer properties. Research indicates that compounds similar to 4-chloro-2-methyl-6-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline can inhibit cancer cell proliferation by interfering with specific signaling pathways involved in tumor growth. Studies have demonstrated that modifications in the quinazoline structure can enhance its efficacy against cancer cells .
Neuroprotective Effects
There is emerging evidence suggesting that this compound may possess neuroprotective properties. Research on related compounds indicates potential benefits in neurodegenerative diseases by modulating neuroinflammatory responses and promoting neuronal survival .
Material Science Applications
Polymer Chemistry
The unique trifluoromethyl group in 4-chloro-2-methyl-6-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline allows it to be utilized in polymer synthesis. Compounds with similar structures have been incorporated into polymer matrices to enhance thermal stability and chemical resistance. This application is particularly relevant in developing high-performance materials for various industrial uses.
Agricultural Chemistry Applications
Pesticide Development
The compound has potential applications in agricultural chemistry as a pesticide or herbicide. Its structural features may contribute to the development of new agrochemicals with improved efficacy and reduced environmental impact. Research into quinazoline derivatives has shown promise in targeting specific pests while minimizing harm to beneficial organisms .
Summary of Key Findings
Mechanism of Action
The mechanism of action of 4-Chloro-2-methyl-6-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline involves its interaction with specific molecular targets. The presence of the chloro, methyl, and trifluoromethyl groups can influence its binding affinity and selectivity towards these targets. The compound may act by inhibiting enzymes or modulating receptor activity, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogenated Quinazoline Derivatives
Compounds such as 4-Chloro-6-fluoro-2-methylquinazoline (CAS 1206694-32-7) and 4-Chloro-7-fluoro-2-methylquinazoline (CAS 898044-61-6) share a chlorine atom at position 4 and a methyl group at position 2 but differ in the halogenation pattern at position 6 or 5.
Cycloalkyl-Substituted Analogs
4-Chloro-2-cyclopropylquinazoline (CAS 1095559-57-1, similarity: 0.89) and 4-Chloro-2-cyclohexylquinazoline (CAS 1044768-44-6, similarity: 0.86) replace the methyl group with bulkier cycloalkyl substituents. These modifications increase steric hindrance, which may reduce enzymatic binding efficiency compared to the methyl group in the target compound .
Methoxy-Substituted Derivatives
4-Chloro-6,7-dimethoxyquinazoline (CAS 162364-72-9, similarity: 0.93) and 4-Chloro-6,7,8-trimethoxyquinazoline (CAS 33371-00-5, similarity: 0.95) feature methoxy groups that enhance solubility due to their polar nature. In contrast, the trifluoromethyl group in the target compound increases lipophilicity (LogP ~3.03 for a positional isomer ), favoring membrane permeability .
Tetrahydroquinazoline Antifolates
Compounds like (6R,6S)-2,4-diamino-6-(1-indolinomethyl)-5,6,7,8-tetrahydroquinazoline are antifolate inhibitors of dihydrofolate reductase (DHFR).
Positional Isomers
2-Chloro-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline (CAS 886494-00-4) is a positional isomer with chlorine and trifluoromethyl groups swapped. This isomer has a molecular weight of 236.621 g/mol and a LogP of 3.03, indicating similar lipophilicity but altered electronic distribution due to substituent positioning .
Comparative Data Table
| Compound Name | CAS Number | Substituents | Similarity | Molecular Weight (g/mol) | LogP |
|---|---|---|---|---|---|
| 4-Chloro-2-methyl-6-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline | - | Cl (4), CH₃ (2), CF₃ (6) | - | ~236* | ~3.0* |
| 4-Chloro-2-cyclopropylquinazoline | 1095559-57-1 | Cl (4), cyclopropyl (2) | 0.89 | N/A | N/A |
| 4-Chloro-6,7-dimethoxyquinazoline | 162364-72-9 | Cl (4), OCH₃ (6,7) | 0.93 | N/A | N/A |
| 2-Chloro-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline | 886494-00-4 | Cl (2), CF₃ (4) | N/A | 236.621 | 3.03 |
| (6R,6S)-2,4-diamino-6-(1-indolinomethyl)-THQ** | - | NH₂ (2,4), indolinomethyl (6) | N/A | N/A | N/A |
Estimated based on positional isomer data .
*THQ: Tetrahydroquinazoline .
Key Research Findings
Substituent Effects : The trifluoromethyl group enhances lipophilicity and metabolic stability compared to methoxy or fluorine substituents .
Conformational Flexibility : The tetrahydroquinazoline core may improve binding to enzyme active sites compared to fully aromatic analogs .
Positional Isomerism : Swapping substituent positions (e.g., Cl at 2 vs. 4) alters electronic properties without significantly affecting molecular weight or LogP .
Biological Activity
4-Chloro-2-methyl-6-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : 4-Chloro-2-methyl-6-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline
- Molecular Formula : C9H9ClF3N3
- Molecular Weight : 253.64 g/mol
- CAS Number : 149285-78-9
The biological activity of this compound has been linked to its interaction with various molecular targets. Research indicates that it may act as a modulator of neurotransmitter receptors and exhibit antimicrobial properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of tetrahydroquinazolines. For instance, derivatives of quinazoline compounds have shown significant activity against various bacterial strains. The compound was tested for its efficacy against Gram-positive and Gram-negative bacteria, demonstrating promising results.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Staphylococcus aureus | 0.008 |
| Escherichia coli | 0.03 |
| Streptococcus pneumoniae | 0.06 |
These findings suggest that 4-Chloro-2-methyl-6-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline may be effective in treating infections caused by these pathogens .
Neurological Activity
The compound has been investigated for its effects on the central nervous system (CNS). In vitro studies indicated that it might function as a positive allosteric modulator at specific glutamate receptors, which are crucial for synaptic transmission and plasticity.
In a study assessing the effects on mGlu7 receptors, compounds within the quinazoline class were shown to enhance receptor activity significantly. The lead compound exhibited an IC50 value of approximately 6.14 µM .
Case Study 1: Antimicrobial Efficacy
A research team evaluated the antibacterial properties of various quinazoline derivatives, including our compound of interest. The study utilized both in vitro assays and animal models to assess efficacy and toxicity. Results indicated that the compound not only inhibited bacterial growth but also displayed low toxicity in human liver cell lines (HepG2), suggesting a favorable safety profile .
Case Study 2: Neuropharmacological Effects
In another investigation focusing on neurological applications, researchers administered the compound to rodent models to evaluate its effects on behavior associated with anxiety and depression. The results demonstrated significant anxiolytic effects at specific dosages without notable side effects .
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly employed to prepare 4-Chloro-2-methyl-6-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with cyclization of tetrahydroquinazoline precursors. Key steps include:
- Chlorination/Fluorination : Use of chlorinating agents (e.g., POCl₃) and fluorinating agents (e.g., DAST) to introduce Cl and CF₃ groups .
- Catalytic Coupling : Palladium-catalyzed cross-coupling (e.g., Sonogashira or Suzuki reactions) to attach substituents, as seen in analogous quinazoline syntheses .
- Purification : Column chromatography or recrystallization to isolate the product, monitored by TLC (Rf values) or HPLC .
Q. Which analytical techniques are essential for structural characterization of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and ring saturation. For example, δH ~2.5–3.5 ppm indicates methyl groups in tetrahydroquinazolines .
- X-ray Crystallography : Resolves stereochemistry and confirms the fused ring system, as demonstrated in related tetrahydroquinazoline derivatives .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., m/z 293.05 for C₁₁H₁₁ClF₃N₂) .
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer :
- PPE : Use nitrile gloves, lab coats, and goggles to prevent skin/eye contact.
- Ventilation : Conduct reactions in fume hoods due to potential release of toxic gases (e.g., HCl during chlorination) .
- Waste Disposal : Segregate halogenated waste according to institutional guidelines for incineration .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to address low yields in the cyclization step?
- Methodological Answer :
- Catalyst Screening : Test PdCl₂(PPh₃)₂ or CuI for coupling efficiency, as seen in analogous quinazoline syntheses (yields up to 90%) .
- Solvent Optimization : Use polar aprotic solvents (e.g., THF or DMF) to enhance solubility of intermediates .
- Temperature Control : Gradual heating (40–60°C) prevents decomposition, monitored by in-situ FTIR or TLC .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer :
- Multi-Technique Validation : Combine 2D NMR (e.g., COSY, HSQC) with X-ray data to assign ambiguous signals. For example, NOESY can clarify spatial proximity of CF₃ and methyl groups .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict NMR shifts and compare with experimental data to resolve discrepancies .
Q. How does the trifluoromethyl group influence regioselectivity in substitution reactions?
- Methodological Answer :
- Electronic Effects : The CF₃ group is electron-withdrawing, directing electrophilic attacks to the para position on the quinazoline ring.
- Steric Hindrance : Bulkier substituents (e.g., CF₃ vs. Cl) reduce reactivity at adjacent sites, as observed in SNAr reactions of similar compounds .
Q. What methodologies are used to evaluate the compound’s potential biological activity?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
